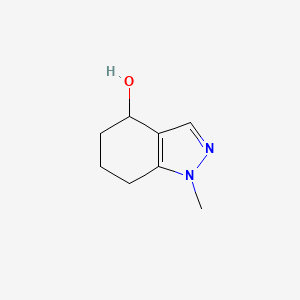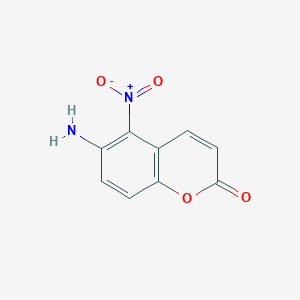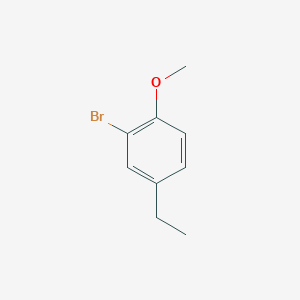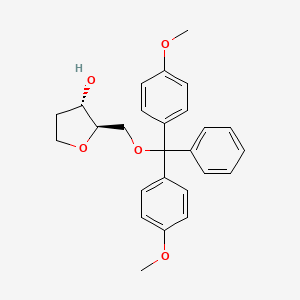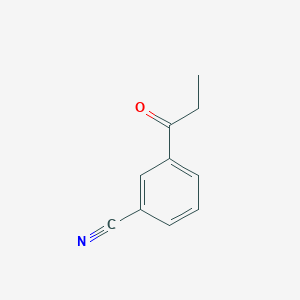
1-Bromo-2-methylpropan-2-amine hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of brominated organic compounds can involve multiple steps and different methodologies. For instance, ortho-Bromo(propa-1,2-dien-1-yl)arenes can be synthesized from 2-bromoaryl bromides using Pd catalysis in the presence of secondary amines, leading to the formation of enamines . Similarly, 2-bromo-[1-14C]ethanamine hydrobromide is synthesized from [2-14C]ethan-1-ol-2-amine hydrochloride by reaction with HBr at elevated temperatures . These methods suggest that the synthesis of 1-Bromo-2-methylpropan-2-amine hydrobromide could potentially be achieved through similar bromination reactions and the use of appropriate catalysts or reagents.
Molecular Structure Analysis
The molecular structure of brominated compounds can be influenced by the presence of substituents and the electronic effects they impart. For example, the dissociation energy of the carbon-bromine bond in 1,2-dibromo-3-(4-substituted)-phenylpropanes is influenced by the substituents, which can stabilize the resulting radical through delocalization . This implies that the structure of 1-Bromo-2-methylpropan-2-amine hydrobromide would also be affected by the methyl group and the amine, potentially affecting its reactivity and stability.
Chemical Reactions Analysis
Brominated compounds can undergo various chemical reactions, including reductive elimination, ring-opening, and substitution. The electrochemical reduction of vicinal dibromides can lead to the formation of olefins with double-bond migration . Aziridinium salts can undergo sequential ring-opening by bromide and fluoride, leading to the synthesis of functionalized β-fluoro amines . These reactions demonstrate the reactivity of brominated compounds and suggest that 1-Bromo-2-methylpropan-2-amine hydrobromide could also participate in similar reactions, such as nucleophilic substitutions or eliminations.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated compounds can vary widely. For example, 1-bromopropane shows significant dermal absorption and evaporation rates, indicating its volatility and potential for dermal exposure . The solvolytic behavior of 2-bromo-2-methylpropanamides can lead to the formation of oxazolidinones and spiro-oxazolidinones, which are hydrolyzed under acidic conditions . These findings suggest that 1-Bromo-2-methylpropan-2-amine hydrobromide would also have specific solubility, stability, and reactivity characteristics that would need to be studied in detail.
Wissenschaftliche Forschungsanwendungen
CO2 Capture
- Ionic Liquid Application: A study by Bates et al. (2002) demonstrated the use of an ionic liquid derived from 1-butyl imidazole and 3-bromopropylamine hydrobromide for capturing CO2. This liquid can sequester CO2 as a carbamate salt and is comparable in efficiency to commercial amine sequestering agents, with the advantages of being nonvolatile and water-independent.
Chemical Synthesis
- Synthesis of Labelled Compounds: Bach and Bridges (1982) developed a method to synthesize 2-Bromo-[1-14C]ethanamine hydrobromide from ethan-1-01-2-amine hydrochloride. This process involves a reaction with HBr and achieves a high yield and purity of the product (Bach & Bridges, 1982).
Catalysis
- Copper-Catalyzed Amination: Wang, Cai, and Ding (2009) reported on a copper-catalyzed cross-coupling reaction between aryl or heteroaryl halides and aqueous ammonia, mediated by copper(I) bromide and a specific catalyst. This method produces primary aromatic or heteroaromatic amines efficiently (Wang, Cai, & Ding, 2009).
Pharmacology
- Distribution in Biological Systems: A study by Graham (1964) on the distribution of (2-Bromoethyl)ethyl(naphth-1-ylmethyl)amine hydrobromide in rats found that it antagonizes the pressor response to adrenaline and is excreted in bile and urine, without crossing the placental barrier (Graham, 1964).
Organic Chemistry
- Intramolecular Bromoamination: Horning and Muchowski (1974) investigated the addition of bromine to certain compounds, leading to the formation of bromomethylpyrrolidines and subsequent products. This study contributes to the understanding of bromoamination reactions and their outcomes (Horning & Muchowski, 1974).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-bromo-2-methylpropan-2-amine;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10BrN.BrH/c1-4(2,6)3-5;/h3,6H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWSWNZVDRPLRSI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CBr)N.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11Br2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80552315 |
Source


|
| Record name | 1-Bromo-2-methylpropan-2-amine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80552315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.94 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-methylpropan-2-amine hydrobromide | |
CAS RN |
13892-97-2 |
Source


|
| Record name | NSC189809 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=189809 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Bromo-2-methylpropan-2-amine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80552315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

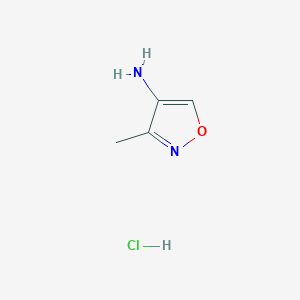
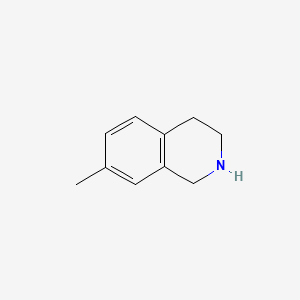
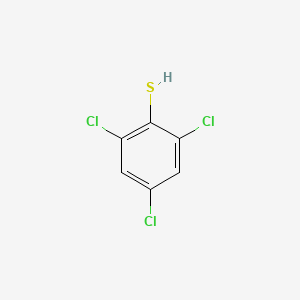
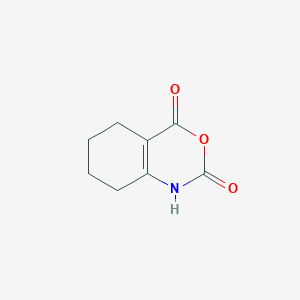
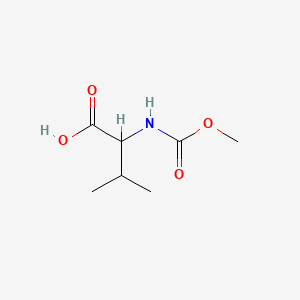

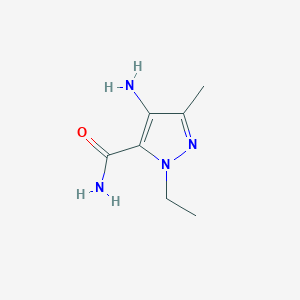
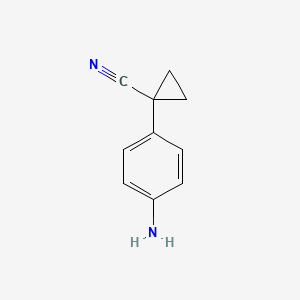
![[2,2-Dimethyl-3-(2-oxopropyl)cyclopropyl]acetonitrile](/img/structure/B1282614.png)
